![molecular formula C12H16ClN3O B2788876 3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride CAS No. 1389310-41-1](/img/structure/B2788876.png)
3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride
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Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The pyrrolidine ring’s saturated scaffold allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the molecule’s stereochemistry, and increases three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, a related compound, methyl (3R)-pyrrolidine-3-carboxylate hydrochloride, is a white to yellow solid .Scientific Research Applications
- The pyrrolidine ring, present in this compound, is a versatile scaffold widely used by medicinal chemists. Its sp³-hybridization allows efficient exploration of pharmacophore space, contributing to drug design .
- Some pyrrolidine-containing compounds have demonstrated anticonvulsant activity. Further studies could explore the potential of this compound as an antiepileptic agent .
- The pyrrolidine ring can serve as a catalyst or ligand in various reactions. Investigating its role in asymmetric catalysis or transition-metal-catalyzed processes could yield valuable insights .
- The compound’s quinazolinone moiety contributes to its heterocyclic nature. Researchers may explore its reactivity, synthesis, and applications in designing novel heterocyclic compounds .
- The stereochemistry of the pyrrolidine ring affects binding to enantioselective proteins. Studying different stereoisomers and substituent orientations could reveal potential enzyme inhibitors or modulators .
- Investigate environmentally friendly synthetic routes to access this compound. Consider catalyst-free methods, such as the proposed N-hetaryl urea-alcohol reaction, which could be extended to other related compounds .
Medicinal Chemistry and Drug Development
Anticonvulsant Properties
Catalysis and Organic Synthesis
Heterocyclic Chemistry
Biological Activity and Enzyme Inhibition
Environmental Chemistry and Green Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(3R)-pyrrolidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2,(H,14,16);1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKVTVGEZSGNJ-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N2CC3=CC=CC=C3NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride |
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